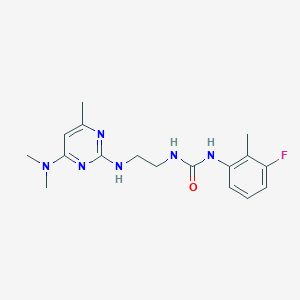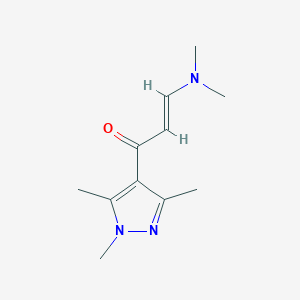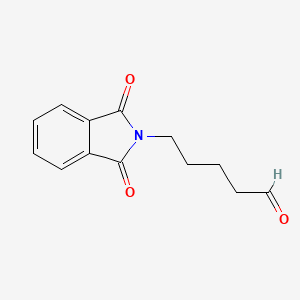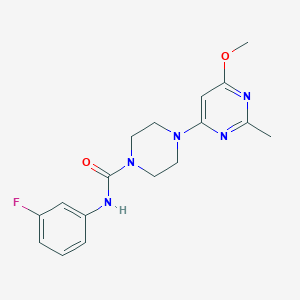
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H23FN6O and its molecular weight is 346.41. The purity is usually 95%.
The exact mass of the compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas, including those derived from 4-(dimethylamino)pyridine, demonstrate complexation-induced unfolding and form multiply hydrogen-bonded complexes. This behavior is significant for understanding self-assembly processes and molecular mimicry of peptide transitions (Corbin et al., 2001).
Novel Adamantylated Pyrimidines and Biological Evaluations
Adamantylated pyrimidines, synthesized from reactions involving compounds like 4-(dimethylamino)pyridine, have shown notable anticancer and antimicrobial properties. This suggests potential for developing therapeutic agents (Orzeszko et al., 2004).
μ-Hydroxo-μ-phenolato Dinuclear Nickel(II) Complexes
Research involving dinuclear nickel(II) complexes, with ligands like 4-(dimethylamino)pyridine, demonstrates relevance to urease's active site. This has implications in enzymatic activity and inhibitor design (Amase et al., 2005).
Pyrimidine Derivatives and Chemical Reactions
Studies on pyrimidine derivatives, including 4-ethyl-6-methylpyrimidine 1-oxide reactions, provide insights into the synthesis of various compounds, expanding the scope of chemical synthesis and potential applications in pharmaceuticals (Yamanaka et al., 1979).
Synthesis and Metabolism Studies
Investigations into the synthesis of compounds like 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, a metabolite of insecticides, highlight the importance of understanding metabolic pathways and their implications in toxicology and environmental safety (Hardt & Angerer, 1999).
Computational and Experimental Studies
Experimental and computational studies on pyrimidine-based bis-uracil derivatives, synthesized from compounds including 6-amino-1,3-dimethylpyrimidine, explore their potential in optical, nonlinear optical, and drug discovery applications. This underscores the versatility of these compounds in various technological and therapeutic fields (Mohan et al., 2020).
Dinuclear Nickel(II) Complexes with Reduced Compartmental Ligands
Research involving dinuclear nickel(II) complexes and ligands like 2-(dimethylamino)ethyl shows potential relevance to urease's active site, contributing to our understanding of enzyme mechanisms and potential applications in biochemistry (Adams et al., 2003).
properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDWSARDZXJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)F)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)

![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)
![1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815866.png)

![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)



